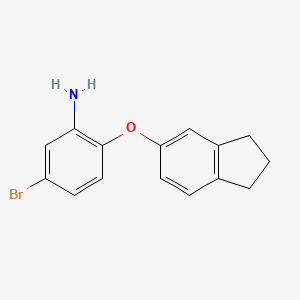
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine, or 5-Br-2-IPA, is an organic compound that has been studied for its potential applications in a variety of fields. It is a derivative of indene, containing a bromine atom and a phenyl group attached to the ring. Due to its unique structure, 5-Br-2-IPA has been studied for its potential as a synthetic intermediate, a drug candidate, and a tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
Metabolism and Synthesis Studies
Metabolism in Rats : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats showed that it undergoes complex metabolic transformations, forming multiple metabolites. This research is significant for understanding the metabolic pathways of related compounds like 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (Kanamori et al., 2002).
Antimicrobial Activity : The synthesis of novel derivatives of phenylamine, including structures related to 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine, has been explored for their antimicrobial activity. This highlights potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Synthesis of Nilotinib : The synthesis of Nilotinib, an antitumor agent, involves the use of related compounds such as 5-bromo-3-(trifluoromethyl)phenylamine. This suggests the importance of similar bromo-phenylamine derivatives in pharmaceutical synthesis (Wang Cong-zhan, 2009).
Chemical Synthesis and Properties
Synthesis of Pyrimidine Derivatives : Research into the synthesis of pyrimidine derivatives from similar bromo-phenylamines has been conducted, demonstrating the chemical versatility and potential for creating a wide range of chemical compounds (Kravtsov et al., 2012).
Synthesis of Pyrazoles and Tetrazoles : Studies have shown the efficient synthesis of pyrazoles and tetrazoles from bromo-phenylamines, indicating potential applications in medicinal chemistry and drug development (Martins et al., 2013).
Eigenschaften
IUPAC Name |
5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDEAUBJJBTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

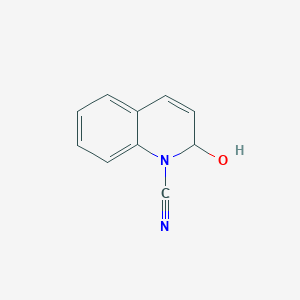
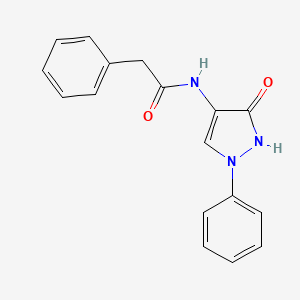
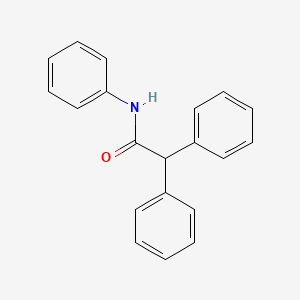
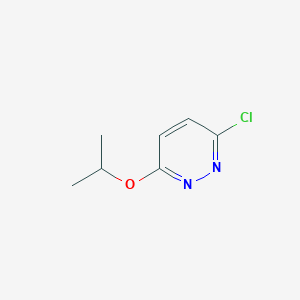
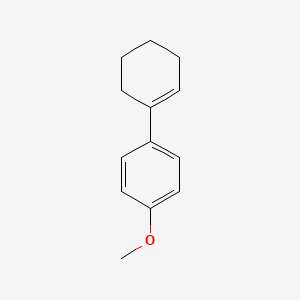
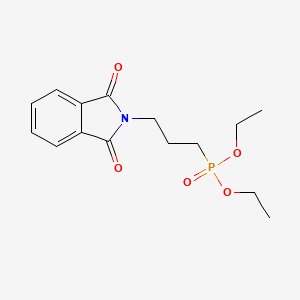
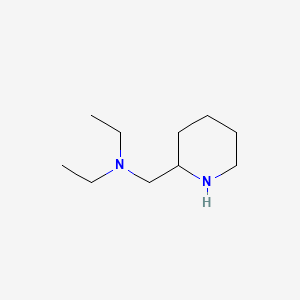
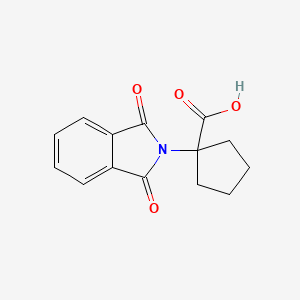
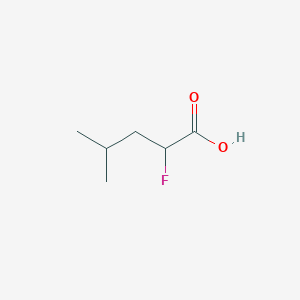
![3-[(3-Methoxypropyl)sulfamoyl]benzoic acid](/img/structure/B1361645.png)
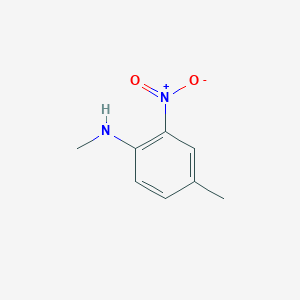
![6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B1361647.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B1361648.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1361649.png)